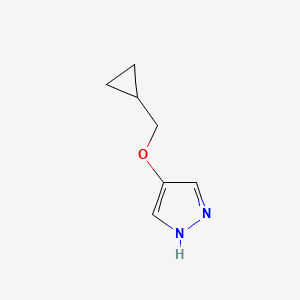

4-Cyclopropylmethoxy-1H-pyrazole

Description

BenchChem offers high-quality 4-Cyclopropylmethoxy-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylmethoxy-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEXUPUSPHFVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropylmethoxy-1H-pyrazole

This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 4-Cyclopropylmethoxy-1H-pyrazole, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a privileged structure in pharmacology, and its functionalization at the 4-position with lipophilic groups such as a cyclopropylmethoxy moiety can significantly influence pharmacokinetic and pharmacodynamic properties.

This document moves beyond a simple recitation of methods to provide a rationale for the selected synthetic strategy, detailed experimental protocols, and a thorough analysis of the characterization data required to confirm the identity and purity of the target molecule.

Synthetic Strategy: The Williamson Ether Synthesis Approach

The synthesis of 4-Cyclopropylmethoxy-1H-pyrazole is most effectively achieved through the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

Causality Behind the Choice:

-

Reactivity: The SN2 mechanism is highly effective when a primary alkyl halide is used as the electrophile, as this minimizes competing elimination (E2) reactions that are prevalent with secondary and tertiary halides.[1][3] (Bromomethyl)cyclopropane, a key reagent in this synthesis, features a bromine atom on a primary carbon, making it an ideal substrate.[4][5]

-

Nucleophilicity: The reaction requires a strong nucleophile, which is generated by deprotonating the hydroxyl group of a precursor alcohol. In this case, 4-hydroxy-1H-pyrazole is treated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide is a potent nucleophile, ready to attack the electrophilic carbon of the alkyl halide.[2][6]

-

Versatility: The Williamson synthesis is exceptionally versatile and is a cornerstone of both laboratory and industrial ether production.[2]

The overall synthetic transformation is depicted below.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mahaautomation.com [mahaautomation.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3] First described by Ludwig Knorr in 1883, this simple chemical entity (C₃H₄N₂) has proven to be a remarkably versatile core for the development of a vast array of therapeutic agents. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and various molecular interactions, allow for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[4] The historical and ongoing success of pyrazole-based drugs, from the early analgesic Antipyrine to the blockbuster COX-2 inhibitor Celecoxib, underscores the profound importance of this scaffold in addressing diverse medical needs.[5][6][7][8]

The synthesis of pyrazole derivatives has evolved significantly, with classical methods such as the condensation of hydrazines with 1,3-dicarbonyl compounds now supplemented by advanced strategies like multi-component reactions and microwave-assisted synthesis, which offer greater efficiency and control over substitution patterns.[4][6][9][10] This synthetic accessibility, combined with its proven biological promiscuity, ensures that the pyrazole nucleus will remain a focal point of research for scientists and drug development professionals for the foreseeable future. This guide provides a technical overview of the major biological activities of pyrazole derivatives, detailing their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Caption: General structure of the pyrazole ring highlighting key positions for substitution.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory properties, a discovery that culminated in the development of selective COX-2 inhibitors.[5][11] This class of drugs offered a significant therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[5]

Mechanism of Action

Beyond COX inhibition, the anti-inflammatory prowess of pyrazole derivatives is also attributed to:

-

Cytokine Modulation: Suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

-

NF-κB Suppression: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5]

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives.

Structure-Activity Relationship (SAR) and Key Data

The selectivity of pyrazole derivatives for COX-2 over COX-1 is a key aspect of their design. For diarylpyrazoles like celecoxib, the presence of a p-sulfonamide (-SO₂NH₂) or a similar group on one of the N-phenyl rings is crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity.

| Compound Type | Target | IC₅₀ / Activity | Reference |

| 3,5-Diarylpyrazoles | COX-2 | IC₅₀ = 0.01 µM | [5] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC₅₀ = 0.02 µM (vs. 4.5 µM for COX-1) | [5] |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | [5] |

| Pyrazole-pyridazine hybrids | COX-2 | IC₅₀ = 1.15 µM (more potent than celecoxib) | [13] |

| Synthetic Pyrazolines | Edema Inhibition | 28.6-30.9% inhibition (in vivo) | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess acute anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups (various doses of the pyrazole derivative).

-

Drug Administration: The test compounds, standard, and vehicle are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each animal.[14][15]

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the compound's anti-inflammatory efficacy.

Anticancer Activity

The pyrazole scaffold is a key component in numerous approved and investigational anticancer agents, demonstrating its utility in targeting the complex signaling networks that drive tumorigenesis.[16][17] Their mechanism of action is often multi-faceted, involving the inhibition of key proteins that regulate cell growth, proliferation, and survival.[18]

Mechanism of Action

Pyrazole derivatives exert their anticancer effects by targeting a wide range of cellular proteins, most notably protein kinases.[1][2]

-

Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of various kinases, including:

-

Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[16][19]

-

Non-receptor Tyrosine Kinases: Such as the Bcr-Abl fusion protein in chronic myeloid leukemia.[2]

-

Serine/Threonine Kinases: Including CDKs (Cyclin-Dependent Kinases) which control cell cycle progression, the PI3K/Akt pathway which regulates cell survival, and BRAF kinase, which is mutated in many melanomas.[1][20][21][22]

-

-

Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[17]

-

DNA Intercalation: Certain pyrazole structures can insert themselves between DNA base pairs, disrupting DNA replication and transcription and inducing cell death.[17][18]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. encyclopedia.pub [encyclopedia.pub]

In silico prediction of 4-Cyclopropylmethoxy-1H-pyrazole bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 4-Cyclopropylmethoxy-1H-pyrazole Bioactivity

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability make it a privileged structure for drug design.[5][6][7] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the bioactivity of a novel pyrazole derivative, 4-Cyclopropylmethoxy-1H-pyrazole. We will navigate the logical progression from initial target identification to the final integration of predictive data, offering not just protocols, but the strategic reasoning behind each computational step. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of lead compounds and efficiently allocate laboratory resources.[8][9]

The Strategic Imperative for In Silico Bioactivity Prediction

Traditional drug discovery is a resource-intensive process characterized by high attrition rates. Computational chemistry and molecular modeling offer a cost-effective and rapid alternative to physically screen vast chemical libraries, allowing us to prioritize compounds with the highest probability of success.[8][9] For a novel molecule like 4-Cyclopropylmethoxy-1H-pyrazole, an in silico approach allows us to generate testable hypotheses about its potential biological targets, binding affinity, and drug-like properties before significant investment in chemical synthesis and in vitro assays. This predictive-first approach is central to modern, efficient drug discovery.

Foundational Workflow: A Multi-Pillar Approach

A robust bioactivity prediction is not the result of a single algorithm, but a convergence of evidence from multiple computational techniques. Each method provides a different piece of the puzzle, and their collective agreement strengthens the final hypothesis. Our workflow is designed as a self-validating system where the outputs of one method inform and corroborate the others.

Caption: Integrated workflow for in silico bioactivity prediction.

Ligand and Target Preparation: The Non-Negotiable First Steps

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your predictions is entirely dependent on the accuracy of your starting structures.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 4-Cyclopropylmethoxy-1H-pyrazole structure using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure.

-

Tautomer and Ionization State Prediction: Pyrazoles can exist in different tautomeric and protonation states. It is crucial to generate plausible states at a physiological pH (e.g., 7.4 ± 2.0).[10] This step is vital because the wrong ionization state will prevent the formation of key interactions with the protein target.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or OPLS3). This step ensures the ligand is in a low-energy, sterically favorable conformation, which is a prerequisite for meaningful docking simulations.

Target Identification and Prioritization

Given that pyrazole derivatives are known to inhibit a wide range of protein targets, particularly kinases, we must first identify the most probable targets.[11][12][13][14]

-

Causality: We don't randomly test against all proteins. We leverage existing knowledge. Pyrazole scaffolds are prevalent in inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[8][13][14][15] Therefore, these represent high-priority targets for our initial investigation.

-

Methodology:

-

Literature & Database Mining: Search databases like ChEMBL and BindingDB for pyrazole-containing compounds and their known targets.

-

Reverse Pharmacophore Screening: Use the 3D structure of our ligand to screen a database of pharmacophore models derived from known protein binding sites. This can suggest targets we may not have considered.

-

Protein Structure Retrieval: Once a target is prioritized (e.g., CDK8), retrieve a high-resolution crystal structure from the Protein Data Bank (PDB).[16] An ideal structure is co-crystallized with a ligand, which helps validate the binding pocket.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[11] While we cannot build a model with a single compound, we can use existing, validated QSAR models for pyrazole derivatives to predict the activity of our molecule.

The QSAR Rationale

-

Expertise: A robust QSAR model can identify key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are critical for activity.[11][17] By calculating these descriptors for 4-Cyclopropylmethoxy-1H-pyrazole, we can predict its activity based on the established correlation.

-

Trustworthiness: The predictive power of a QSAR model is defined by its statistical validation. Key metrics include:

-

R² (Coefficient of Determination): How well the model fits the training data.

-

Q² (Cross-validated R²): A measure of the model's internal predictive ability.

-

External R² (R²_pred): The most crucial metric, indicating how well the model predicts the activity of an independent test set.[18]

-

Caption: The QSAR model development and validation workflow.

Protocol: Activity Prediction using a Pre-built QSAR Model

-

Model Selection: Identify a published, well-validated QSAR model for pyrazole derivatives against a relevant target (e.g., EGFR kinase inhibitors).[14][19]

-

Descriptor Calculation: Using the same software and methods as the original study, calculate the required molecular descriptors for the energy-minimized structure of 4-Cyclopropylmethoxy-1H-pyrazole.

-

Activity Prediction: Input the calculated descriptor values into the published QSAR equation to obtain a predicted IC50 or pIC50 value.

Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy score.[9][16] This is the most intuitive method for visualizing how our molecule might function at a molecular level.

Protocol: Molecular Docking Simulation

-

Protein Preparation:

-

Load the retrieved PDB structure (e.g., CDK8).

-

Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure the binding site is clear for docking our new molecule.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic and hydrogen bonding interactions.

-

-

Active Site Definition:

-

Define the "grid box" or docking search space. This is typically centered on the position of the co-crystallized ligand or on catalytically important residues identified from the literature. The size of the box must be large enough to allow the ligand rotational and translational freedom.

-

-

Ligand Docking:

-

Analysis of Results:

-

Binding Energy: The top-ranked poses are scored based on their predicted binding affinity (e.g., in kcal/mol). More negative values suggest stronger binding.[12]

-

Interaction Analysis: This is the most critical step. Visualize the best-scoring pose and identify key molecular interactions:

-

Hydrogen Bonds: Are there H-bonds to key residues in the protein's hinge region? This is a hallmark of many kinase inhibitors.[13]

-

Hydrophobic Interactions: Does the cyclopropyl group or the pyrazole ring sit in a hydrophobic pocket?

-

Pi-Stacking: Are there aromatic interactions between the pyrazole ring and residues like Phenylalanine or Tyrosine?

-

-

Pharmacophore Modeling: Identifying Essential Features

A pharmacophore model is an abstract 3D representation of the essential features a molecule must possess to be recognized by a specific target.[11][20] These features include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

-

Causality: If our molecule, 4-Cyclopropylmethoxy-1H-pyrazole, can be successfully mapped onto a validated pharmacophore model for a specific target (e.g., Dipeptidyl peptidase IV inhibitors), it strongly suggests that it possesses the correct spatial arrangement of chemical features to be active.[20][21]

Protocol: Pharmacophore-Based Evaluation

-

Hypothesis Generation: A pharmacophore model (hypothesis) is generated based on a set of known active ligands for a target.[22]

-

Ligand Mapping: The low-energy 3D conformation of 4-Cyclopropylmethoxy-1H-pyrazole is aligned with the pharmacophore hypothesis.

-

Fit Score Evaluation: The software calculates a "fit score" that quantifies how well the ligand's features overlap with the essential features of the pharmacophore. A high fit score is another piece of evidence supporting potential bioactivity.

ADMET Prediction: Assessing Drug-Likeness

A molecule with high potency is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds that are likely to fail later in development.[23][24]

-

Trustworthiness: We use established computational models and rules, such as Lipinski's Rule of Five, to provide a reliable, early assessment of a compound's pharmacokinetic profile.[25][26] Integrating ADMET analysis early ensures that we focus on candidates that are not only potent but also structurally and pharmacologically optimized.[8][12][15]

Protocol: In Silico ADMET Profiling

-

Tool Selection: Utilize integrated software platforms or web servers like SwissADME, pkCSM, or QikProp.[2][8][15][27]

-

Property Calculation: Input the 2D structure of 4-Cyclopropylmethoxy-1H-pyrazole to calculate a range of properties.

-

Analysis: Evaluate the predicted properties against generally accepted ranges for orally bioavailable drugs.

Table 1: Predicted Physicochemical and ADMET Properties for 4-Cyclopropylmethoxy-1H-pyrazole

| Property | Predicted Value | Acceptable Range/Interpretation | Rationale |

| Molecular Weight | ~166.2 g/mol | < 500 Da | Compliant with Lipinski's Rule; good for absorption. |

| LogP (Lipophilicity) | ~1.5 - 2.5 | -0.4 to +5.6 | Balanced solubility for membrane permeability. |

| H-Bond Donors | 1 (from NH) | ≤ 5 | Compliant with Lipinski's Rule. |

| H-Bond Acceptors | 3 (2 from N, 1 from O) | ≤ 10 | Compliant with Lipinski's Rule. |

| TPSA (Polar Surface Area) | ~45 Ų | < 140 Ų | Good potential for cell membrane permeability. |

| GI Absorption | High | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Prediction Dependent | Yes/No | Determines potential for CNS activity. |

| Ames Toxicity | Non-mutagen | Non-mutagen | Low probability of being a carcinogen.[27] |

| Hepatotoxicity | Low Risk | Low Risk | Reduced likelihood of causing liver damage.[27] |

Data Integration and Final Bioactivity Hypothesis

The final step is to synthesize the data from all computational experiments into a coherent prediction.

-

Scenario 1: Strong Positive Correlation

-

The molecule's activity is predicted to be high by a relevant QSAR model.

-

Molecular docking shows a low binding energy score and key interactions (e.g., hydrogen bonds) with the target protein.

-

The molecule maps well onto a pharmacophore model for the target.

-

ADMET properties are favorable.

-

Hypothesis: 4-Cyclopropylmethoxy-1H-pyrazole is a promising candidate for inhibiting the chosen target (e.g., CDK8). The cyclopropylmethoxy group likely occupies a specific hydrophobic pocket, while the pyrazole NH and N atoms act as key hydrogen bond donors/acceptors. The compound has a high probability of being orally bioavailable and a low risk of toxicity. Recommendation: Proceed with synthesis and in vitro testing.

-

-

Scenario 2: Contradictory or Weak Evidence

-

Docking score is poor, or no key interactions are observed.

-

The molecule does not fit the pharmacophore model.

-

ADMET predictions indicate a high risk of toxicity or poor absorption.

-

Hypothesis: 4-Cyclopropylmethoxy-1H-pyrazole is unlikely to be a potent and viable inhibitor for the tested targets. Recommendation: Deprioritize for synthesis and investigate alternative targets or analogs.

-

This integrated approach, grounded in the principles of medicinal chemistry and validated by multiple computational methods, provides a robust framework for accurately predicting the bioactivity of novel chemical entities, thereby accelerating the path to drug discovery.

References

-

Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012). PubMed. Available at: [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Preprints.org. Available at: [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies. Available at: [Link]

-

Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. Available at: [Link]

-

Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

-

Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher. Available at: [Link]

-

In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). PubMed. Available at: [Link]

-

Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022). PubMed. Available at: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. Available at: [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). ResearchGate. Available at: [Link]

-

Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). PubMed. Available at: [Link]

-

Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. (2015). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. Available at: [Link]

-

2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (n.d.). PMC. Available at: [Link]

-

ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (n.d.). PMC. Available at: [Link]

-

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025). ResearchGate. Available at: [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ResearchGate. Available at: [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

-

Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (n.d.). PubMed. Available at: [Link]

-

New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. (2025). MDPI. Available at: [Link]

-

Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. (2023). Juniper Publishers. Available at: [Link]

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S131961031930501X

-

Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. (2025). R Discovery. Available at: [Link]

-

Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. (2020). SSRN. Available at: [Link]

-

2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Publications. Available at: [Link]

-

Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. (2025). PubMed. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

-

In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024). IJFMR. Available at: [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PMC. Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.unar.ac.id [repository.unar.ac.id]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. chemmethod.com [chemmethod.com]

- 9. eurasianjournals.com [eurasianjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. ijpbs.com [ijpbs.com]

- 17. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies [pubmed.ncbi.nlm.nih.gov]

- 23. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 4-Cyclopropylmethoxy-1H-pyrazole in Cell-Based Assays

Executive Summary

4-Cyclopropylmethoxy-1H-pyrazole (4-CPMP) represents a "privileged scaffold" in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). The pyrazole core serves as a classic bioisostere for aromatic rings and a potent hydrogen bond donor/acceptor, frequently utilized in the design of Kinase Inhibitors (targeting the ATP-binding hinge region) and GPCR modulators (e.g., GPR119 agonists).

This Application Note provides a rigorous framework for evaluating 4-CPMP in cell-based systems. Unlike fully optimized clinical candidates, fragments like 4-CPMP often require higher testing concentrations (10 µM – 1 mM) to detect intrinsic activity, necessitating specialized protocols to manage solubility, solvent effects, and non-specific toxicity.

Key Applications:

-

Fragment Screening: Assessing low-affinity binding in cellular environments.

-

Scaffold Toxicity Profiling: Establishing the "cleanliness" of the core structure before lead optimization.

-

Intermediate Validation: Verifying cell permeability of the pyrazole-ether moiety.

Chemical Handling & Formulation

Scientific Rationale: Pyrazole fragments are generally soluble in organic solvents but can precipitate in aqueous cell culture media upon dilution. Proper stock preparation is critical to prevent "false negatives" due to compound crashing or "false positives" due to aggregate-induced toxicity.

Protocol A: Stock Preparation

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich D2650).

-

Concentration: Prepare a 100 mM master stock.

-

Calculation: MW = 138.17 g/mol . Dissolve 10 mg in 723.7 µL DMSO.

-

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Aqueous Solubility Check (Turbidimetry)

Before applying to cells, verify solubility in the specific culture medium (e.g., DMEM + 10% FBS).

-

Dilute stock to 1 mM (1:100) in pre-warmed media.

-

Measure Absorbance at 600 nm (OD600) immediately and after 4 hours.

-

Pass Criteria:

relative to DMSO control. If cloudy, limit testing concentration to 100 µM.

Assay 1: High-Content Cytotoxicity Profiling

Scientific Rationale: Before assessing functional potency, it is mandatory to define the Non-Cytotoxic Limit (NCL) . Fragments can exhibit non-specific toxicity at high concentrations, confounding functional readouts. We utilize a dual-readout assay (ATP quantitation + Membrane Integrity) to distinguish cytostasis from necrosis.

Materials

-

Cell Line: HepG2 (Liver metabolic model) or HEK293 (General toxicity).

-

Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP assay.

-

Control: Staurosporine (Positive Death Control).

Step-by-Step Protocol

-

Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

-

Dosing: Prepare a 2-fold serial dilution of 4-CPMP (Range: 500 µM to 0.5 µM).

-

Critical Step: Maintain constant DMSO concentration (e.g., 0.5%) across all wells to normalize solvent effects.

-

-

Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

-

Readout:

-

Equilibrate plate to Room Temp (RT) for 30 min.

-

Add 100 µL CellTiter-Glo reagent.

-

Orbitally shake (2 min) -> Incubate (10 min) -> Read Luminescence.

-

-

Analysis: Normalize to DMSO vehicle (100% Viability). Calculate

(Cytotoxic Concentration 50%).

Data Output Example:

| Compound | Concentration (µM) | Normalized Viability (%) | Interpretation |

| DMSO Control | 0 | 100.0 ± 2.1 | Baseline |

| 4-CPMP | 10 | 98.5 ± 1.8 | Non-toxic |

| 4-CPMP | 100 | 92.1 ± 3.4 | Acceptable |

| 4-CPMP | 500 | 65.2 ± 4.1 | Cytotoxic Limit |

| Staurosporine | 1 | 0.5 ± 0.1 | Valid Assay |

Assay 2: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Scientific Rationale: As a fragment, 4-CPMP likely binds its target (e.g., Kinase hinge) with low affinity (

Target Case Study: JAK2 (Janus Kinase 2) - Representative target for pyrazole scaffolds.

Workflow Diagram

Caption: CETSA workflow for validating intracellular binding of low-affinity fragments.

Step-by-Step Protocol

-

Treatment: Treat 2x10^6 cells with 4-CPMP (at NCL, e.g., 100 µM) or DMSO for 1 hour.

-

Harvest: Trypsinize, wash with PBS, and resuspend in PBS + Protease Inhibitors.

-

Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat at a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

-

Cooling: Immediately incubate at RT (3 min) then snap-freeze in liquid nitrogen.

-

Separation: Thaw, centrifuge at 20,000 x g for 20 min at 4°C. The unstable/unbound protein precipitates; bound/stabilized protein remains in supernatant.

-

Detection: Run supernatant on SDS-PAGE. Blot for Target Protein (e.g., JAK2).

-

Result: If 4-CPMP binds, the "melting curve" of the protein will shift to the right (higher stability) compared to DMSO.

Assay 3: Functional Signaling (Phospho-Flow Cytometry)

Scientific Rationale: To confirm the fragment alters downstream signaling. For a pyrazole-based kinase inhibitor fragment, inhibition of STAT phosphorylation is a standard readout.

Pathway Visualization

Caption: Mechanism of Action for Pyrazole-based inhibition of JAK-STAT signaling.

Step-by-Step Protocol

-

Starvation: Serum-starve cells (e.g., U266 or TF-1) for 4 hours to reduce basal phosphorylation.

-

Pre-incubation: Add 4-CPMP (serial dilution) for 1 hour.

-

Stimulation: Stimulate with relevant cytokine (e.g., IL-6, 10 ng/mL) for 15 minutes.

-

Fixation: Add Paraformaldehyde (PFA) to final 1.6% directly into media. Incubate 10 min at 37°C.

-

Permeabilization: Add ice-cold Methanol (90% final) for 30 min on ice.

-

Staining: Wash cells. Stain with anti-phospho-STAT3 (Tyr705) conjugated fluorophore (e.g., AlexaFluor 647).

-

Analysis: Flow Cytometry. Measure Median Fluorescence Intensity (MFI).

-

Calculation: Calculate

based on inhibition of cytokine-induced MFI spike.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link

-

Lombardo, F., et al. (2014). "The role of physicochemical properties in the safety and attrition of drug candidates." Nature Reviews Drug Discovery, 13, 533-552. Link

-

Combi-Blocks Product Data. (2023). "4-Cyclopropylmethoxy-1H-pyrazole (CAS 2279124-44-4) Safety Data Sheet." Link

Disclaimer: This protocol is designed for research use only. 4-Cyclopropylmethoxy-1H-pyrazole is a chemical intermediate; specific biological activity depends on the final assembled molecule or specific high-concentration fragment effects.

The 4-Cyclopropylmethoxy-1H-Pyrazole Scaffold: A Versatile Platform for Novel Drug Design

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide array of biological interactions have cemented its status as a "privileged scaffold."[1][2][3] This distinction arises from its presence in a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction.[4][5] The pyrazole core's unique electronic properties, including its capacity to act as both a hydrogen bond donor and acceptor, and its amenability to substitution at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Within this important class of heterocycles, the 4-cyclopropylmethoxy-1H-pyrazole scaffold has emerged as a particularly promising platform for the design of novel therapeutics. The incorporation of a cyclopropylmethoxy group at the 4-position of the pyrazole ring introduces several advantageous features. The cyclopropyl group is a well-known "bioisostere" for a phenyl ring or a gem-dimethyl group, offering a means to enhance metabolic stability and reduce off-target effects by blocking sites of metabolism.[6] Furthermore, the cyclopropyl moiety can provide a degree of conformational rigidity and introduce a specific three-dimensional geometry that can lead to enhanced binding affinity and selectivity for a given biological target.[6] This application note will provide a comprehensive overview of the 4-cyclopropylmethoxy-1H-pyrazole scaffold, including its synthesis, derivatization strategies, and protocols for evaluating the biological activity of its analogs.

I. Synthesis of the 4-Cyclopropylmethoxy-1H-Pyrazole Core

The synthesis of the 4-cyclopropylmethoxy-1H-pyrazole scaffold can be achieved through a multi-step process, leveraging established pyrazole synthesis methodologies. A common and effective approach involves the construction of the pyrazole ring from a 1,3-dicarbonyl compound, followed by the introduction of the cyclopropylmethoxy group.

Protocol 1: Synthesis of 4-Cyclopropylmethoxy-1H-pyrazole

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of 4-iodo-1H-pyrazole

The synthesis begins with the iodination of commercially available 1H-pyrazole.

-

Materials: 1H-pyrazole, N-iodosuccinimide (NIS), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

-

Step 2: Introduction of the Cyclopropylmethoxy Group

The cyclopropylmethoxy moiety is introduced via a copper-catalyzed coupling reaction.

-

Materials: 4-iodo-1H-pyrazole, Cyclopropylmethanol, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K2CO3), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add 4-iodo-1H-pyrazole (1.0 eq), cyclopropylmethanol (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

-

Add DMSO as the solvent and degas the mixture with nitrogen for 15 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-cyclopropylmethoxy-1H-pyrazole.

-

Caption: Synthetic route to 4-cyclopropylmethoxy-1H-pyrazole.

II. Derivatization Strategies for Library Synthesis

The 4-cyclopropylmethoxy-1H-pyrazole scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies. The two nitrogen atoms of the pyrazole ring are the primary sites for substitution.

N-1 and N-2 Alkylation/Arylation

The N-H proton of the pyrazole ring can be readily deprotonated with a suitable base, followed by reaction with a variety of electrophiles such as alkyl halides, aryl halides, or other functionalized building blocks. This allows for the introduction of a wide range of substituents at the N-1 or N-2 position, influencing the compound's steric and electronic properties.

Caption: General workflow for N-derivatization of the scaffold.

III. Application in Drug Discovery: Targeting Kinases

The pyrazole scaffold is a well-established core in the design of kinase inhibitors.[7] The nitrogen atoms of the pyrazole can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the pyrazole ring can then be tailored to occupy specific hydrophobic pockets and form additional interactions, leading to potent and selective inhibition. Derivatives of the 4-cyclopropylmethoxy-1H-pyrazole scaffold are therefore excellent candidates for screening against a variety of kinase targets implicated in cancer, inflammation, and other diseases.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 4-cyclopropylmethoxy-1H-pyrazole derivatives against a target kinase.

-

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescence-based method where the amount of ATP remaining after the kinase reaction is quantified.

-

Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (derivatives of 4-cyclopropylmethoxy-1H-pyrazole)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase enzyme, the substrate, and the kinase assay buffer.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent detection reagent according to the manufacturer's protocol.

-

Read the luminescence signal on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: Structure-Activity Relationship (SAR) Table

The results from the kinase inhibition assay can be compiled into an SAR table to guide further optimization of the lead compounds.

| Compound ID | R1-Substituent (N-1) | Kinase IC50 (nM) |

| Lead-01 | H | >10,000 |

| Lead-02 | Methyl | 5,230 |

| Lead-03 | Ethyl | 2,145 |

| Lead-04 | Phenyl | 890 |

| Lead-05 | 4-Fluorophenyl | 350 |

| Lead-06 | 4-Methoxyphenyl | 1,200 |

| Lead-07 | 3-Pyridyl | 450 |

This is a representative table with hypothetical data for illustrative purposes.

IV. Targeting Inflammatory Pathways: COX-2 Inhibition

Pyrazole-containing compounds, most notably celecoxib, are renowned for their anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The 4-cyclopropylmethoxy-1H-pyrazole scaffold can be explored for the development of novel and selective COX-2 inhibitors.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2.

-

Principle: The assay measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid

-

Test compounds

-

Assay buffer

-

PGE2 enzyme immunoassay (EIA) kit

-

96-well plates

-

Plate reader for absorbance measurement

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37 °C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion and Future Directions

The 4-cyclopropylmethoxy-1H-pyrazole scaffold represents a highly attractive starting point for the development of novel drug candidates. Its favorable physicochemical properties and the synthetic accessibility for creating diverse chemical libraries make it a valuable tool for medicinal chemists. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold against a multitude of biological targets. Future efforts in this area will likely focus on the synthesis of more complex and diverse derivatives, the use of computational modeling to guide rational drug design, and the evaluation of these compounds in in vivo models of disease. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

-

Bennani, F. E., Doudach, L., Cherrah, Y., Ramli, Y., Karrouchi, K., Ansar, M. h., et al. (2020). Overview of Recent Developments of Pyrazole Derivatives as an. Anticancer Agent in Different Cell Line. Bioorg. Chem. 97, 103470. [Link]

-

Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Befani, O., et al. (2004). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-Diphenyl-. 4,5-Dihydro-(1h)-Pyrazole Derivatives against Monoamine Oxidase. J. Med. Chem. 47 (8), 2071–2074. [Link]

-

Costa, G., G-Jean, L., & Tighilet, B. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]

-

Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 27(10), 1147-1167. [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2020). Pyrazole: A promising scaffold for the synthesis of bioactive molecules. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

-

Yet, L. (2018). Privileged structures in drug discovery. Drug Discovery Today, 23(3), 599-601. [Link]

-

Zhao, L. (2007). Recent advances in the synthesis of pyrazoles. Current Organic Chemistry, 11(13), 1135-1166. [Link]

-

Ghaferah H. Al-Hazmi, Vidyagayatri Marrakkur, Lohit Naik, Moamen S. Refat. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

-

Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s312-s322. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

4-cyclopropyl-1H-pyrazole hydrochloride. (n.d.). LookChem. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2022). International Journal of Research and Analytical Reviews, 9(9), 46924. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijraset.com [ijraset.com]

- 6. Cas 90253-21-7,4-cyclopropyl-1H-pyrazole hydrochloride | lookchem [lookchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ijper.org [ijper.org]

In vitro evaluation of 4-Cyclopropylmethoxy-1H-pyrazole against cancer cell lines

Topic: In Vitro Evaluation of 4-Cyclopropylmethoxy-1H-pyrazole against Cancer Cell Lines

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 4-Cyclopropylmethoxy-1H-pyrazole, a novel heterocyclic compound, for its potential anticancer activity. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, with many demonstrating potent cytotoxic effects against various human cancer cell lines.[1][2] This guide outlines a structured, multi-tiered experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the compound's mode of action. The protocols herein are designed to be robust and self-validating, providing researchers in oncology and drug development with the necessary tools to rigorously assess the therapeutic potential of this and similar pyrazole-based compounds.

Introduction: The Rationale for Investigating Pyrazole Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents that are both highly effective and selective.[3][4] Heterocyclic compounds, particularly those containing a pyrazole scaffold, are a cornerstone of modern medicinal chemistry.[2][5] Numerous studies have reported that pyrazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of critical cell signaling kinases (e.g., EGFR, VEGFR, CDK2), disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[1][6][7]

The subject of this guide, 4-Cyclopropylmethoxy-1H-pyrazole, represents a novel structural motif within this promising class of compounds. Its evaluation requires a systematic approach to first confirm its cytotoxic potential and then to unravel the specific cellular pathways it modulates. This document provides the scientific framework and detailed protocols for such an investigation.

Experimental Design: A Tiered Approach to Evaluation

A logical, phased approach is critical for the efficient and comprehensive evaluation of a novel compound. We propose a three-tiered strategy that moves from broad phenotypic effects to specific molecular mechanisms. This structure ensures that resource-intensive mechanistic studies are only performed on compounds that show significant initial promise.

Figure 1: A tiered experimental workflow for evaluating novel anticancer compounds.

-

Tier 1: Primary Cytotoxicity Screening. The initial step is to determine if 4-Cyclopropylmethoxy-1H-pyrazole exhibits growth-inhibitory effects on cancer cells. The MTT assay is a robust and high-throughput colorimetric method for this purpose, yielding a quantitative measure of cytotoxicity (IC50 value).[8]

-

Tier 2: Mechanistic Elucidation. If the compound shows potent cytotoxicity, the next step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the arrest of the cell cycle.[9] Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) and PI alone are standard, reliable methods for quantifying these phenomena, respectively.[10]

-

Tier 3: Molecular Target Validation. Based on the results from Tier 2, specific molecular pathways can be investigated. For example, if the compound induces apoptosis, Western blotting can be used to measure the expression levels of key proteins in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins).[11] If it arrests the cell cycle, key regulatory proteins (e.g., cyclins, CDKs) can be probed.[12]

Protocol 1: Cell Line Selection and Maintenance

Rationale: The choice of cell lines is critical. A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used to assess the breadth of the compound's activity.[1][5] Including a non-cancerous cell line (e.g., HEK293) is essential to evaluate for potential cytotoxicity against normal cells, providing an early indication of the therapeutic index.[5]

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

A549: Human lung carcinoma.

-

HCT-116: Human colorectal carcinoma.[13]

-

HEK293: Human embryonic kidney cells (non-cancerous control).

Protocol:

-

Culture all cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of adherent cells.[14]

-

Regularly inspect cultures for any signs of contamination.

Protocol 2: Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[8][15]

-

Compound Treatment: Prepare a stock solution of 4-Cyclopropylmethoxy-1H-pyrazole in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Replace the medium in each well with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16][17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Cell Line | IC50 (µM) of 4-Cyclopropylmethoxy-1H-pyrazole (48h) |

| MCF-7 | 8.5 |

| A549 | 12.2 |

| HCT-116 | 6.8 |

| HEK293 | > 100 |

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Assay

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10][18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 4-Cyclopropylmethoxy-1H-pyrazole at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using Trypsin-EDTA.[14]

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 1,000 rpm for 5 minutes.[14]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14][18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic / Necrotic |

| Control | 95.1 | 2.5 | 2.4 |

| IC50 | 55.3 | 28.9 | 15.8 |

| 2x IC50 | 20.7 | 45.1 | 34.2 |

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[20] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Treatment with an anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[21][22] Samples can be stored at -20°C for several weeks.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to ensure that only DNA is stained. Incubate for 30 minutes at 37°C.[20][23]

-

PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[21]

-

Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.

-

Data Interpretation: Analyze the resulting DNA content histogram using cell cycle analysis software. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between these peaks represents cells in the S phase (DNA synthesis).

Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 60.5 | 25.3 | 14.2 |

| IC50 | 45.1 | 20.2 | 34.7 |

| 2x IC50 | 25.9 | 10.5 | 63.6 |

Protocol 5: Mechanistic Investigation by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[11] It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target protein.[12] This allows for the qualitative or semi-quantitative analysis of protein expression levels.

Rationale for Target Selection: Based on the hypothetical data from the apoptosis and cell cycle assays, which show a strong induction of apoptosis and G2/M arrest, we will probe for key proteins in these pathways.

-

Apoptosis Markers: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of Caspase-3), Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic).

-

G2/M Arrest Markers: Cyclin B1 and CDK1 (key regulators of the G2/M transition).

-

Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.

Figure 2: Hypothesized intrinsic apoptosis pathway modulated by the compound.

Methodology:

-

Protein Extraction: Treat cells as in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25]

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[24]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) against the target proteins overnight at 4°C with gentle agitation.[26]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

-

Al-Ostoot, F.H., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2023. [Link]

-

UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio, Accessed February 23, 2026. [Link]

-

Liu, X., et al. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, 2017. [Link]

-

ResearchHub. "Detailed protocol for MTT Cell Viability and Proliferation Assay." ResearchHub, April 2, 2024. [Link]

-

Bio-protocol. "Propidium Iodide Staining of Cells for FACS Analysis." Bio-protocol, 2025. [Link]

-

Dojindo Molecular Technologies. "Annexin V-FITC Apoptosis Detection Kit." Dojindo, Accessed February 23, 2026. [Link]

-

UC San Diego Moores Cancer Center. "Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry." UC San Diego, Accessed February 23, 2026. [Link]

-

Bentham Science Publishers. "Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents." Letters in Drug Design & Discovery, 2012. [Link]

-

SRR Publications. "Pyrazoles as anticancer agents: Recent advances." International Journal of Scholarly Research in Chemistry and Pharmacy, 2023. [Link]

-

IJNRD. "Mini review on anticancer activities of Pyrazole Derivatives." International Journal of Novel Research and Development, 2023. [Link]

-

McCarthy, C.G., et al. "Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity." RSC Medicinal Chemistry, 2021. [Link]

-

National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, May 1, 2013. [Link]

-

Ríos-Guzmán, A., et al. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." Chemistry Central Journal, 2018. [Link]

-

TSI Journals. "Synthesis and anticancer activity of substituted pyrazole de." Trade Science Inc., 2016. [Link]

-

Boster Bio. "Western Blot Protocol: Complete Step-by-Step Guide." Boster Bio, Accessed February 23, 2026. [Link]

-

OriGene Technologies Inc. "Western Blot Protocol." OriGene, Accessed February 23, 2026. [Link]

-

Sławiński, J., et al. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][10][21]triazine Derivatives." Molecules, 2020. [Link]

-

ResearchGate. "Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives." Journal of Heterocyclic Chemistry, 2018. [Link]

-

Bio-Rad. "General Protocol for Western Blotting." Bio-Rad, Accessed February 23, 2026. [Link]

-

Alwhaibi, A., et al. "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." International Journal of Molecular Sciences, 2024. [Link]

-

Al-Warhi, T., et al. "Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition." BioMed Research International, 2020. [Link]

-

International Journal of Pharmaceutical Sciences. "Review: Anticancer Activity Of Pyrazole." International Journal of Pharmaceutical Sciences, 2024. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. srrjournals.com [srrjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nacalai.com [nacalai.com]

- 15. atcc.org [atcc.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Annexin V-FITC Kit Protocol [hellobio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. protocols.io [protocols.io]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. origene.com [origene.com]

- 25. bio-rad.com [bio-rad.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Antimicrobial Activity Testing of 4-Cyclopropylmethoxy-1H-pyrazole Derivatives

Introduction: The Growing Potential of Pyrazole Scaffolds in Antimicrobial Drug Discovery